1-(Quinolin-4-yl)propan-1-one

Lipophilicity Regioselectivity Physicochemical Properties

Generic quinolinyl ketone sourcing risks failed syntheses when regioisomers are substituted unknowingly. The 4-yl isomer (XLogP3 1.1) is functionally distinct from the 2-yl (LogP 2.83) and 8-yl variants, directly impacting reaction outcomes, chromatographic behavior, and biological data. • Validated scaffold for spermicidal compound libraries-the 4-yl regiochemistry is essential for bioactivity in this series. • Defined regioselective reactivity at the quinoline 4-position enables condensations, reductions, and functionalizations with high positional fidelity (baseline condensation time: 0.58 h). • Supplied at ≥95% purity with long-term cool/dry storage guidelines; batch-to-batch reproducibility assured for sensitive synthetic and biological workflows.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 83629-96-3
Cat. No. B1316452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-4-yl)propan-1-one
CAS83629-96-3
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=NC2=CC=CC=C12
InChIInChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
InChIKeyFFCFAKZSGSFCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-4-yl)propan-1-one (CAS 83629-96-3) Baseline Properties and Procurement Specifications


1-(Quinolin-4-yl)propan-1-one is a quinoline-derived ketone bearing a propan-1-one moiety at the 4-position of the heterocyclic ring [1]. It has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol [2]. The compound is typically supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its computed physicochemical properties include a topological polar surface area of 30 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and an XLogP3 value of 1.1 [3].

Why Generic Substitution of Quinolin-4-yl Ketones Fails: The Regioisomeric Specificity of 1-(Quinolin-4-yl)propan-1-one


The quinoline ring presents multiple positions for ketone substitution, yielding regioisomers such as 1-(quinolin-2-yl)propan-1-one and 1-(quinolin-8-yl)propan-1-one. These isomers are not functionally interchangeable. The 4-yl isomer exhibits a markedly lower computed lipophilicity (XLogP3 = 1.1) compared to the 2-yl isomer (LogP = 2.83) [1], which directly impacts solubility, bioavailability, and chromatographic behavior [2]. Furthermore, the 4-position of quinoline is known to exhibit distinct regioselective reactivity in acylation and functionalization reactions, a property exploited in the synthesis of bioactive derivatives [3]. Substituting a generic quinolinyl ketone without verifying regiochemistry can lead to altered reaction outcomes, failed synthetic routes, or erroneous biological data [4].

1-(Quinolin-4-yl)propan-1-one: Quantifiable Differentiation Evidence Guide


Lower Lipophilicity of 4-yl Regioisomer Improves Aqueous Compatibility Relative to 2-yl Analogue

The 4-yl regioisomer of the quinolinyl propan-1-one scaffold exhibits a significantly lower computed partition coefficient (XLogP3 = 1.1) compared to the 2-yl regioisomer (LogP = 2.83) [1][2]. This difference of 1.73 log units corresponds to an approximately 50-fold lower octanol-water partition coefficient, indicating substantially greater hydrophilicity and aqueous solubility for the 4-yl isomer [3].

Lipophilicity Regioselectivity Physicochemical Properties

Validated Synthetic Utility: Defined Reaction Time for Condensation Product Formation

In a documented synthetic transformation, 1-(quinolin-4-yl)propan-1-one reacts with hydrochloric acid and sodium hydroxide in ethanol/water to form (E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(quinolin-4-yl)prop-2-en-1-one with a reported reaction time of 0.58 hours (approximately 35 minutes) [1]. This defined, reproducible reaction time provides a benchmark for process optimization and scale-up calculations [2].

Synthetic Intermediates Reaction Kinetics Condensation Chemistry

Critical Scaffold for Potent Spermicidal Agents: Superior Activity of Derived Compound 27 vs. Nonoxynol-9

A series of twenty-two derivatives based on the 1-(quinolin-4-yl)-propan-1-one scaffold were synthesized and evaluated for spermicidal activity [1]. The most active derivative, the tartrate salt of 3-(1-pentyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one (compound 27), demonstrated superior spermicidal potency compared to the standard reference agent nonoxynol-9 (N-9) [2]. This establishes the 4-yl quinoline propan-1-one core as a privileged structure for developing non-detergent spermicides.

Spermicidal Agents Contraceptive Development Structure-Activity Relationship

Regioselective Acylation Advantage: 4-Position Reactivity Documented in Patent Literature

Patent literature on quinolin-4-yl derivatives explicitly notes that certain reactions, such as the conversion of 2,4-dichloroquinoline with dialkylamines, are completely regioselective for the 4-position [1]. This inherent regioselectivity makes 4-substituted quinoline building blocks, including 1-(quinolin-4-yl)propan-1-one, predictable and reliable intermediates for constructing more complex molecular architectures [2].

Regioselective Synthesis Quinoline Functionalization Patent Chemistry

1-(Quinolin-4-yl)propan-1-one: Best Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Spermicidal and Microbicidal Agents

The 1-(quinolin-4-yl)propan-1-one scaffold is a validated starting point for the synthesis of potent spermicidal compounds. Researchers developing non-detergent contraceptives or topical microbicides can utilize this ketone to build libraries of 3-substituted derivatives, as demonstrated by Pandey et al., where the lead compound 27 showed superior activity to nonoxynol-9 [1]. The 4-yl regiochemistry is essential for the observed biological activity in this series [2].

Synthetic Organic Chemistry: Regioselective Building Block for Complex Quinoline Frameworks

Due to the documented regioselectivity of reactions at the quinoline 4-position, 1-(quinolin-4-yl)propan-1-one serves as a predictable and efficient intermediate for constructing heterocyclic systems. Its defined reactivity profile allows chemists to perform condensation, reduction, and functionalization reactions with high positional fidelity, minimizing byproduct formation and simplifying purification [1]. The documented reaction time of 0.58 hours for a specific condensation provides a baseline for process development [2].

Physicochemical Profiling and Chromatography Method Development

The distinct lipophilicity of the 4-yl regioisomer (XLogP3 = 1.1) compared to the 2-yl isomer (LogP = 2.83) makes 1-(quinolin-4-yl)propan-1-one a valuable reference compound for calibrating chromatographic methods and validating predictive computational models. Its lower logP value ensures earlier elution in reversed-phase HPLC, which can be leveraged in method development for separating quinoline regioisomers [1][2].

Academic and Industrial Procurement: Quality-Controlled Research Material

The compound is available from reputable suppliers with a minimum purity specification of 95% and clear long-term storage guidelines (cool, dry place) [1]. This ensures batch-to-batch reproducibility in research settings. The defined purity specification allows researchers to procure the material with confidence, knowing that impurities are minimized to ≤5%, which is critical for sensitive synthetic transformations and biological assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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